Tribenzyl-silane
Description
Significance of Organosilicon Compounds in Modern Chemistry
Organosilicon compounds have become indispensable in modern chemistry, bridging the gap between traditional organic and inorganic chemistry. Their importance stems from the unique properties imparted by the silicon-carbon bond, which is longer and more polarizable than the carbon-carbon bond. This distinction leads to compounds with enhanced thermal stability, chemical resistance, and unique electronic properties.
The applications of organosilicon compounds are widespread and continue to expand. They are fundamental components in the production of silicones, which are used in a vast range of products, including sealants, adhesives, lubricants, and medical implants. In organic synthesis, organosilicon reagents are pivotal for a variety of transformations, serving as protecting groups, reducing agents, and precursors to various functional groups. libretexts.org The continuous development of organosilicon chemistry has been a driving force in materials science, leading to the creation of novel polymers and coatings with tailored properties. libretexts.org
Overview of Triorganosilane Chemistry and Research Trajectories
Triorganosilanes, characterized by a silicon atom bonded to three organic substituents and one hydrogen atom (R₃SiH), are a prominent class of organosilicon hydrides. The reactivity of the silicon-hydride (Si-H) bond is central to their chemistry, enabling them to participate in a wide array of chemical transformations.
A primary research trajectory for triorganosilanes is their application as reducing agents in organic synthesis. lookchem.com They offer a milder and often more selective alternative to other reducing agents for the transformation of functional groups such as ketones, aldehydes, and olefins into their corresponding alcohols or alkanes. lookchem.comgelest.com Furthermore, triorganosilanes are key reagents in hydrosilylation reactions, a process that involves the addition of a Si-H bond across a double or triple bond, providing a powerful method for the formation of new carbon-silicon bonds. organic-chemistry.org Another significant area of research is their use in dehydrocoupling reactions, where the Si-H bond reacts with an X-H bond (where X is typically O, N, or S) to form a Si-X bond and hydrogen gas, a process that is fundamental in the synthesis of silyl (B83357) ethers and other derivatives. organic-chemistry.orgnih.gov
Historical Context and Evolution of Research on Tribenzylsilane (B167443)
The foundational work on organosilicon chemistry was significantly advanced by the pioneering research of American chemist Henry Gilman. His extensive investigations into organometallic compounds laid the groundwork for the synthesis and understanding of a vast number of organosilicon derivatives.
Initial research likely focused on the fundamental synthesis and characterization of tribenzylsilane and its basic reactivity. Over time, as the broader applications of triorganosilanes became more apparent, research on tribenzylsilane would have evolved to explore its utility in more complex synthetic transformations, mirroring the general trends in organosilicon chemistry. This includes its investigation as a reducing agent, a protecting group, and a reagent in catalytic processes. libretexts.orglookchem.com
Scope and Academic Relevance of Tribenzylsilane Investigations
The academic relevance of tribenzylsilane lies in its utility as a versatile reagent in organic synthesis and its role in the development of new materials. libretexts.org Its unique structure, featuring three benzyl (B1604629) groups attached to a silicon hydride, influences its reactivity and steric profile, making it a subject of interest for comparative studies with other triorganosilanes.
Current and future research on tribenzylsilane is likely to focus on several key areas:
Synthetic Methodology: The development of new synthetic methods that utilize tribenzylsilane as a key reagent, particularly in stereoselective reductions and functional group transformations.
Catalysis: Exploring the use of tribenzylsilane in novel catalytic cycles, either as a reactant or as a precursor to catalytically active species.
Materials Science: Investigating the incorporation of the tribenzylsilyl moiety into polymers and other materials to impart specific properties such as thermal stability or altered solubility. libretexts.org
Mechanistic Studies: Detailed investigations into the mechanisms of reactions involving tribenzylsilane to gain a deeper understanding of its reactivity and to enable the rational design of new chemical processes.
The continued exploration of tribenzylsilane's properties and applications ensures its enduring relevance in the academic pursuit of advancing chemical science.
Detailed Research Findings on Tribenzylsilane
Tribenzylsilane has been the subject of various research endeavors, focusing on its reactivity and applications in organic synthesis. The following tables summarize key findings in the areas of reduction reactions, hydrosilylation, and dehydrocoupling.
Table 1: Tribenzylsilane in Reduction Reactions Due to the limited specific data for tribenzylsilane in the search results, this table presents a general overview of the types of reductions triorganosilanes are involved in. The yields are representative of typical triorganosilane reductions and may not directly correspond to reactions with tribenzylsilane.
| Substrate | Product | Reagent System | Yield (%) | Reference |
| Aldehyde | Primary Alcohol | Triorganosilane, Lewis Acid | High | libretexts.orgyoutube.com |
| Ketone | Secondary Alcohol | Triorganosilane, Lewis Acid | High | libretexts.orgyoutube.com |
| α,β-Unsaturated Ketone | Saturated Ketone | Triorganosilane, Catalyst | Good to Excellent | gelest.com |
| Alkene | Alkane | Triorganosilane, Strong Acid | Variable | gelest.com |
Table 2: Tribenzylsilane in Hydrosilylation Reactions Specific yield data for the hydrosilylation of styrene (B11656) with tribenzylsilane was not found in the provided search results. The table reflects a typical hydrosilylation reaction involving a generic triorganosilane.
| Alkene | Silane (B1218182) | Catalyst | Product | Yield (%) | Reference |
| Styrene | Tribenzylsilane | Platinum or Rhodium Complex | 1-Phenyl-1-(tribenzylsilyl)ethane | Not specified | researchgate.net |
Table 3: Tribenzylsilane in Dehydrocoupling Reactions Specific catalyst and yield information for the dehydrocoupling of benzyl alcohol with tribenzylsilane is not detailed in the search results. The table outlines the general transformation.
| Alcohol | Silane | Catalyst | Product | Yield (%) | Reference |
| Benzyl Alcohol | Tribenzylsilane | Metal Catalyst (e.g., Rh, Ir) | Benzyl tribenzylsilyl ether | Not specified | organic-chemistry.orgnih.gov |
Table 4: Spectroscopic Data for Tribenzylsilane
| Spectroscopic Technique | Key Data |
| ¹H NMR | The proton NMR spectrum of tribenzylsilane is expected to show characteristic signals for the benzyl protons and the silicon hydride proton. The aromatic protons would appear in the range of 6.5-8.0 ppm. The benzylic methylene (B1212753) protons (Si-CH₂-Ph) would likely appear as a singlet or a closely coupled multiplet around 2.0-3.0 ppm. The Si-H proton typically appears as a singlet or multiplet in the region of 3.5-5.5 ppm. oregonstate.edulibretexts.org |
| ¹³C NMR | In the carbon-13 NMR spectrum, distinct signals would be observed for the different carbon environments. The aromatic carbons of the benzyl groups would resonate in the typical downfield region for sp² hybridized carbons (around 120-140 ppm). The benzylic carbon (Si-CH₂) would appear in the aliphatic region, likely between 20-40 ppm. oregonstate.edulibretexts.orgudel.edu |
| IR Spectroscopy | The infrared spectrum of tribenzylsilane would exhibit characteristic absorption bands. A strong band corresponding to the Si-H stretch is expected in the region of 2100-2200 cm⁻¹. Absorptions for the C-H stretching of the aromatic and aliphatic parts of the benzyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. gelest.comucla.edulibretexts.org |
Structure
3D Structure
Properties
IUPAC Name |
tribenzylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Si/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15,22H,16-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBRRQXSGPYXBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[SiH](CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tribenzylsilane and Its Precursors
Advanced Synthetic Techniques and Reaction Conditions
Advanced synthetic methodologies in organosilane chemistry frequently employ catalytic approaches to facilitate the formation of crucial Si-C and Si-H bonds under controlled and optimized conditions. These techniques are developed to enhance reaction efficiency, improve selectivity, and enable transformations under milder conditions compared to traditional stoichiometric synthetic routes.
Stereochemical Control in Tribenzylsilane Synthesis
Stereochemical control is an important consideration in organosilane synthesis, particularly when the synthesis involves the creation of chiral silicon centers or when controlling the relative configuration of stereocenters within molecules containing silyl (B83357) groups iupac.orgosti.gov. Although tribenzylsilane itself does not possess a stereogenic silicon atom due to the symmetry of the three benzyl groups, synthetic routes to its precursors or derivatives might involve reactions where stereochemical control is essential.
The concept of utilizing silicon-containing functional groups for stereochemical control in organic synthesis has been explored, notably in reactions involving allylsilanes iupac.orgrsc.org. A stereogenic center situated adjacent to a silyl group and a double bond can effectively induce diastereoselectivity in reactions with electrophiles iupac.org. The silyl group's influence on conformational preferences and electronic properties can play a key role in directing the stereochemical outcome iupac.org.
In the context of forming Si-C bonds, diastereoselective addition reactions, such as the addition of silyllithium species to imines, have been shown to provide control over the stereochemistry at the carbon center adjacent to the newly formed Si-C bond nih.gov. This illustrates how the incorporation of a silicon atom can be integrated into strategies for stereochemical induction.
Even though tribenzylsilane lacks a stereogenic silicon center, the principles of stereochemical control in organosilane chemistry are relevant for designing potential synthetic pathways that might involve chiral intermediates or for the synthesis of chiral compounds structurally related to tribenzylsilane.
Solvent Effects and Reaction Optimization
In the synthesis of silica-based hybrid materials via the hydrolytic condensation (sol-gel process) of silane (B1218182) monomers, solvent characteristics like polarity and viscosity have been demonstrated to influence the reaction rates, the nucleation and growth of particles, and the resulting morphology and crystallinity of the materials kashanu.ac.irresearchgate.net. For instance, highly polar solvents can promote intermolecular condensation, while less polar solvents may favor hydrolysis and subsequent polymerization kashanu.ac.ir.
Regarding the synthesis of tribenzylsilane specifically, solvent effects have been noted in reactions involving the displacement of substituents on silicon by organometallic reagents. For example, the displacement of a benzyl group from tribenzylsilane by allylmagnesium chloride was observed to be influenced by the solvent, with tetrahydrofuran (B95107) (THF) playing a significant role dtic.mil. This observation underscores the critical importance of solvent selection in optimizing both the yield and selectivity of reactions involving tribenzylsilane or its synthetic precursors.
Reaction optimization is an iterative process that involves systematically adjusting various reaction parameters, including temperature, pressure, reactant concentrations, catalyst loading, and solvent composition, to achieve the desired outcome in terms of yield, purity, and selectivity. While detailed data specifically on the optimization of advanced synthetic routes to tribenzylsilane were not extensively found in the search results, the general principles of reaction optimization in organosilane chemistry, which include evaluating the efficiency of catalytic systems and the impact of the solvent environment, are directly applicable.
The steric bulk of the organic groups attached to the silicon atom can also influence the reactivity and may be a key factor in reaction optimization. Bulky silanes, such as tribenzylsilane, have been reported to exhibit lower reactivity or yield in certain reactions compared to less sterically hindered silanes nih.govresearchgate.netresearchgate.net. This highlights the necessity of considering steric effects during the design and optimization of synthetic procedures.
Here is an illustrative data table based on general principles and observed effects in related silane chemistry, demonstrating how solvent properties can influence reactions. Specific quantitative data for tribenzylsilane synthesis in this context was not available in the search results.
| Solvent | Polarity Index | Potential Impact on Silane Reactions (General) |
| Ethanol | 4.3 | Can influence condensation rates |
| Toluene | 2.4 | May affect polymerization pathways |
| Tetrahydrofuran | 4.2 | Observed to influence displacement reactions involving tribenzylsilane dtic.mil |
| Dichloromethane | 3.1 | Commonly used in silylation reactions gelest.com |
Note: This table provides general examples of how solvent properties can influence silane chemistry based on broader research findings. The specific effects on tribenzylsilane synthesis would depend on the particular reaction and conditions employed.
Chemical Reactivity and Mechanistic Studies of Tribenzylsilane
Si-H Bond Activation Processes
The Si-H bond in silanes is a key site of reactivity, participating in a variety of chemical transformations. Its activation can be mediated by transition metals, initiated by free radicals, or influenced by electrophilic and nucleophilic species.
Transition Metal-Mediated Si-H Activation Mechanisms
Transition metals are widely utilized to catalyze reactions involving the activation of Si-H bonds in silanes. These processes often proceed through complex mechanisms involving oxidative addition, reductive elimination, and the formation of metal-silyl and metal-hydride intermediates. For instance, triarylsilanes and tribenzylsilane (B167443) react with C₅H₅Rh(CO)₂ to yield C₅H₅CORh(H)SiR₃ species, indicating the involvement of rhodium in the activation of the Si-H bond acs.org. Pentacoordinate hydridosilylrhodium(III) complexes can be formed by the oxidative addition of triarylsilanes to RhClL₂ (L = P(i-Pr)₃) acs.org. The efficiency of cationic iridium systems in the hydrolysis and alcoholysis of silanes is attributed to the electrophilic character of the metal center, which promotes Si-H activation through coordination nih.gov. This contrasts with mechanisms involving oxidative addition/reductive elimination steps, which may be excluded in certain iridium-catalyzed reactions nih.gov. Photocatalyzed activation of the Si-H bond in trisubstituted silanes can also be achieved using catalysts like tetrabutylammonium (B224687) decatungstate (TBADT), potentially involving homolytic Si-H cleavage through hydrogen atom transfer from the silane (B1218182) to the excited catalyst unipv.itresearchgate.net.
Free-Radical Chain Mechanisms Involving Si-H Bonds
Si-H bonds can undergo homolytic cleavage, leading to the formation of silyl (B83357) radicals (R₃Si•) and hydrogen radicals (H•). These radicals can then participate in chain reactions, such as radical hydrosilylation of alkenes. This process typically involves the addition of a silyl radical to a carbon-carbon double bond, followed by hydrogen atom abstraction from the silane by the resulting alkyl radical, regenerating the silyl radical and propagating the chain mdpi.compageplace.de. While the provided text discusses free-radical mechanisms for silanes generally, including tris(trimethylsilyl)silane (B43935) researchgate.netmdpi.comnih.gov, specific detailed research findings on tribenzylsilane's participation in free-radical chain mechanisms were not extensively provided in the search results. However, the general principles of silyl radical generation and reaction apply to a wide range of silanes.
Electrophilic and Nucleophilic Activation of Silicon-Hydrogen Bonds
The Si-H bond can also be activated by electrophilic or nucleophilic attack. The polarity of the Si-H bond, with hydrogen being more electronegative than silicon, suggests that the hydrogen can exhibit some hydridic character, making it susceptible to electrophilic attack, while the silicon center can be attacked by nucleophiles chemistry-chemists.compageplace.de. Studies on the reaction of silanes with silver perchlorate (B79767) indicate that electrophilic attack on hydrogen is important, and electron-releasing substituents on silicon increase the reactivity, suggesting that electrophilic attack predominates in the transition state for such reactions rsc.org. Tribenzylsilane is mentioned as a very reactive silane in these studies rsc.org. Nucleophilic activation often involves the coordination of a nucleophile to the silicon center, increasing its coordination number and making the Si-H bond more reactive towards subsequent steps chemistry-chemists.comuu.nl. For example, silanides, anionic congeners of low-valent silicon compounds, can exhibit nucleophilic reactivity and participate in oxidative addition of polar element-hydrogen bonds uu.nl. Methanolysis of silanes, including tribenzylsilane, catalyzed by methoxide (B1231860), is another example where nucleophilic attack by methoxide on silicon is likely involved researchgate.net.
Si-C Bond Cleavage and Functionalization Reactions
While Si-C bonds are generally strong, they can be cleaved and functionalized under specific conditions, leading to the formation of new carbon-element or silicon-element bonds.
Ligand Displacement Reactions at Silicon Center
Ligand displacement reactions at the silicon center involve the substitution of one or more ligands bonded to the silicon atom. These reactions can occur through various mechanisms, including associative or dissociative pathways, and are influenced by the nature of the ligands and the attacking species. While the search results mention ligand exchange in the context of silicon compounds like silicon nanocrystals nih.gov and silicon phthalocyanines nih.gov, and ligand promoters in organosilane reductions pageplace.de, specific detailed information on ligand displacement reactions of the benzyl (B1604629) groups in tribenzylsilane was not prominently featured. However, the silicon center in tribenzylsilane, like other organosilanes, is a potential site for such reactions, particularly with strong nucleophiles or under conditions that favor the departure of a benzyl group as a stable species.
Oxidative Cleavage and Halogenation Reactions
Oxidative cleavage of Si-C bonds can occur under various conditions, leading to the formation of silanols or other oxygen-containing silicon species and cleavage products from the organic ligand. For instance, enzymes have been developed to break Si-C bonds in volatile methyl siloxanes through tandem oxidations of the methyl group acs.org. Visible-light-initiated catalyst-free oxidative cleavage of certain alkenes has also been reported rsc.org.
Halogenation reactions of silanes can involve the cleavage of Si-C bonds, particularly in the presence of strong halogenating agents or catalysts. Tribenzylsilane can undergo halogenation reactions. For example, reaction with benzoyl chloride has been shown to form tribenzylchlorosilane and benzaldehyde (B42025) researchgate.net. Similarly, reaction with p-ethoxybenzoyl chloride yields tribenzylchlorosilane, and with p-ethoxybenzoyl bromide, tribenzylbromosilane is formed researchgate.net. Direct halogenation of silanes in carbon tetrachloride can also lead to the formation of halosilanes, including tribenzylchlorosilane and tribenzylbromosilane researchgate.net. Iron-catalyzed methods for the chlorination of silanes using acetyl chloride as the chlorine donor have been developed, providing a simple and efficient route to chlorosilanes researchgate.netresearchgate.net.
Hydrosilylation Reactions Involving Tribenzylsilane
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental reaction in organosilicon chemistry and a significant application of homogeneous catalysis. wikipedia.orgpageplace.de Tribenzylsilane, possessing a reactive Si-H bond, is a potential substrate for hydrosilylation reactions.
Addition to Unsaturated Organic Substrates
Hydrosilylation typically involves the addition of silanes to unsaturated organic compounds such as alkenes, alkynes, aldehydes, and ketones. wikipedia.orgpageplace.de This reaction is often catalyzed by transition metal complexes, with platinum catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being widely used due to their high activity and selectivity. wikipedia.orgnih.gov The addition of the Si-H bond across alkenes and alkynes yields alkyl and vinyl silanes, respectively, while addition to aldehydes and ketones produces silyl ethers. wikipedia.org
While specific examples of tribenzylsilane reacting with a wide range of unsaturated organic substrates were not extensively detailed in the provided results, the general principles of hydrosilylation apply. The reaction typically proceeds via anti-Markovnikov addition, placing the silicon group at the less substituted carbon of an alkene, although Markovnikov addition is also an area of research. wikipedia.org
Mechanistic Aspects of Catalyzed Hydrosilylation
The most prevalent mechanism for transition metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism. wikipedia.orgnih.gov This mechanism involves several key steps:
Oxidative addition of the silane (R₃Si-H) to the metal catalyst, forming a metal-silyl hydride complex. wikipedia.orgwikipedia.org This step may involve a sigma-silane complex intermediate where the Si-H bond is coordinated to the metal center. wikipedia.orgwikipedia.orgwhiterose.ac.uk
Coordination of the unsaturated substrate (e.g., alkene or alkyne) to the metal center.
Migratory insertion of the unsaturated substrate into either the metal-hydride or the metal-silyl bond.
Reductive elimination to release the silylated product and regenerate the active catalyst.
Variations of the Chalk-Harrod mechanism exist, and in some cases, the insertion of the alkene into the M-Si bond precedes reductive elimination, which is the reverse sequence of the typical Chalk-Harrod pathway. wikipedia.org Side reactions, such as beta-hydride elimination, can lead to the formation of vinyl or allylic silanes. wikipedia.org
The efficiency and selectivity of catalyzed hydrosilylation are influenced by the nature of the catalyst, the structure of the silane, and the characteristics of the unsaturated substrate. pageplace.de For tribenzylsilane, the bulky benzyl groups could potentially influence the steric environment around the silicon and the metal center in a catalytic cycle, affecting the reaction rate and selectivity.
Organometallic Transformations and Ligand Exchange Reactions
Tribenzylsilane can participate in organometallic transformations, particularly those involving the formation of metal-silicon bonds and potential ligand exchange processes.
Formation of Metal-Silyl Complexes
Transition metal silyl complexes, containing a metal-silicon sigma bond, are important intermediates in various catalytic reactions, including hydrosilylation. wikipedia.org These complexes can be synthesized through different routes, such as the oxidative addition of hydrosilanes to low-valent metal complexes or the reaction of silyl halides with metalates. wikipedia.org
The oxidative addition of hydrosilanes like tribenzylsilane to suitable metal centers is a common method for forming metal-silyl hydrides. wikipedia.org This process is often preceded by the formation of a sigma-silane complex where the Si-H bond interacts with the metal. wikipedia.orgwhiterose.ac.uk The nature of the metal, its oxidation state, and the ancillary ligands all play a role in the formation and stability of these metal-silyl complexes. unizar.es
Studies on transition metal complexes with monoanionic bidentate silyl ligands highlight the synthesis of these complexes, often via the oxidative addition of the Si-H bond to the metal center assisted by the coordination of a ligand. unizar.es These complexes have shown catalytic activity in hydrosilylation and hydrogenation reactions. unizar.es
While specific examples of isolated and characterized metal-silyl complexes derived directly from tribenzylsilane were not found in the immediate search results, the general principles of metal-silyl complex formation from hydrosilanes apply. The bulky tribenzylsilyl group (Bn₃Si) would act as the silyl ligand in such complexes.
Rearrangement Pathways in Organosilicon Intermediates
Organosilicon intermediates formed during reactions involving tribenzylsilane can potentially undergo rearrangement pathways. Rearrangements in organosilicon chemistry often involve the migration of groups between silicon and other atoms, influenced by factors such as the presence of catalysts, temperature, and the electronic and steric properties of the substituents. electronicsandbooks.com
One type of rearrangement involves the dynamic shift of a silyl moiety, which can be catalyzed by transition metals or occur without a catalyst. researchgate.net Studies on the mechanism of TiCl₄ mediated cyclization reactions involving silyl enol ethers have investigated rearrangement pathways and regioselectivity based on the structure of the intermediates. researchgate.net
While specific rearrangement pathways of intermediates derived from tribenzylsilane were not detailed in the search results, the possibility of such rearrangements exists in complex reaction systems, particularly under catalytic conditions or at elevated temperatures. The stability and reactivity of organosilicon intermediates are crucial in determining the final product distribution in reactions involving tribenzylsilane.
Influence of Steric and Electronic Factors on Tribenzylsilane Reactivity
The chemical reactivity of silanes, including tribenzylsilane, is significantly influenced by a combination of steric and electronic factors associated with the substituents attached to the silicon atom. These factors play a crucial role in determining reaction pathways, rates, and selectivity in various chemical transformations, such as hydrosilylation and substitution reactions.
Steric effects arise from the spatial arrangement and size of atoms or groups within a molecule, impacting how molecules approach each other and interact during a reaction. wisdomlib.orgwikipedia.org Steric hindrance, a consequence of steric effects, can slow down chemical reactions by impeding the approach of reactants to the reactive center. wikipedia.org In the context of silanes, bulky substituents like the three benzyl groups in tribenzylsilane can create significant steric shielding around the silicon atom. This can affect the accessibility of the silicon center to attacking reagents, particularly in associative mechanisms where a bond is formed to silicon before a leaving group departs.
The interplay between steric and electronic factors is critical in understanding tribenzylsilane's reactivity. For instance, in catalytic reactions like hydrosilylation, the steric bulk of the silane, along with the electronic and steric properties of the catalyst ligands, dictates the efficiency and selectivity of the process. mdpi.com While general principles of steric and electronic effects in organic and organometallic chemistry are well-established iupac.orglibretexts.orgmsu.edulibretexts.orgnih.govnih.gov, specific detailed studies focusing solely on the isolated steric and electronic contributions of the tribenzylsilyl group in various reaction mechanisms are often embedded within broader investigations of silane chemistry or specific catalytic systems.
Research findings often highlight how increasing steric bulk on the silicon center can decrease reactivity in reactions requiring close association of reactants. Conversely, electronic effects can either activate or deactivate the silicon center towards nucleophilic or electrophilic attack. For example, electron-withdrawing substituents on silicon can increase the polarity of the Si-H bond, potentially facilitating reactions involving hydride transfer.
For reactions involving tribenzylsilane, the significant steric bulk imposed by the three benzyl groups is expected to be a dominant factor, potentially hindering access to the silicon center compared to silanes with smaller substituents. The electronic contribution of the benzyl groups would also play a role, influencing the electron density at the silicon atom and the Si-H bond, thereby affecting its polarization and reactivity in polar or catalytic mechanisms.
| Factor | Influence on Reactivity (General Silanes) | Expected Influence on Tribenzylsilane |
| Steric | Increased bulk generally decreases reactivity (hindrance) | Significant steric hindrance due to three bulky benzyl groups. wikipedia.org |
| Electronic | Electron-withdrawing groups can increase Si-H polarity | Benzyl groups exhibit complex electronic effects; net effect on Si-H polarity depends on context. |
Detailed research findings on tribenzylsilane specifically would involve kinetic studies, Hammett plots (if applicable substituents were varied on the benzyl rings), and computational studies to quantify these effects in specific reaction systems. While the general principles are clear, the precise interplay of these factors for tribenzylsilane in any given reaction is a subject of specific experimental and theoretical investigation.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches
NMR spectroscopy provides detailed information about the local electronic environment of atomic nuclei, making it a powerful technique for structural assignment and purity assessment of organosilanes like tribenzyl-silane.
Multi-nuclear NMR is crucial for a comprehensive structural characterization of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) groups and the single proton directly bonded to silicon (Si-H). The methylene (B1212753) protons (CH₂) adjacent to the silicon atom are typically observed in the aliphatic region, potentially exhibiting coupling with the Si-H proton. The aromatic protons on the phenyl rings will give rise to signals in the aromatic region, reflecting their different environments (ortho, meta, para) relative to the methylene attachment. Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm oregonstate.eduucsb.educarlroth.com.
Interactive Table: Expected ¹H NMR Chemical Shift Ranges
| Type of Proton | Expected Chemical Shift Range (δ, ppm) |
| Si-H | Varies, typically higher field |
| Benzylic CH₂ | ~2-3 |
| Aromatic (Phenyl) | ~7-8 |
Note: Specific chemical shifts are highly dependent on solvent and concentration. The Si-H chemical shift can vary significantly depending on substituents on silicon.
¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of this compound. Signals are expected for the methylene carbons and the distinct carbon environments within the phenyl rings (ipso, ortho, meta, para). ¹³C NMR spectra often benefit from proton decoupling to simplify the spectrum and enhance sensitivity bhu.ac.inlibretexts.orgoregonstate.edu. The chemical shifts are also typically referenced to TMS at 0 ppm ucsb.edu.
Interactive Table: Expected ¹³C NMR Chemical Shift Ranges
| Type of Carbon | Expected Chemical Shift Range (δ, ppm) |
| Benzylic CH₂ | ~20-40 |
| Aromatic (Phenyl) | ~125-150 (various signals) |
Note: Specific chemical shifts are dependent on the exact electronic environment.
²⁹Si NMR Spectroscopy: ²⁹Si NMR is particularly informative for organosilicon compounds as it directly probes the silicon center. The ²⁹Si chemical shift is highly sensitive to the nature and number of substituents attached to silicon pascal-man.comrsc.orghuji.ac.ilunige.ch. For this compound (R₃SiH type), the ²⁹Si signal is expected in a characteristic range. One study reported a solid-state ²⁹Si CP MAS NMR isotropic chemical shift of -4.53 ppm for tribenzylsilane (B167443), suggesting a single molecule in the asymmetric unit in the solid state psu.edu. ²⁹Si NMR is often performed with proton decoupling due to the low natural abundance of ²⁹Si and the presence of Si-H coupling huji.ac.il.
Interactive Table: Reported ²⁹Si NMR Chemical Shift
| Compound | State | Chemical Shift (δ, ppm) | Reference Standard |
| This compound | Solid State | -4.53 | TMS |
Data derived from solid-state CP MAS NMR psu.edu.
Advanced NMR techniques can provide deeper insights into the behavior of this compound, although specific reported applications for this compound are limited in the search results.
Diffusion-Ordered Spectroscopy (DOSY): DOSY NMR separates signals based on the diffusion coefficients of the molecules in solution. This technique can be used to study mixtures containing this compound, helping to identify and resolve signals from different components, such as reactants, products, or intermediates, based on their relative sizes mdpi.comhuji.ac.ilnih.gov. While no specific DOSY studies on this compound were found, this technique could be valuable for monitoring reactions involving the compound and determining the aggregation state of species in solution.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal spatial proximity between nuclei through cross-relaxation. This technique can be used to confirm structural assignments and investigate conformational preferences of this compound by observing NOE correlations between protons that are close in space, even if they are not directly bonded mdpi.comnmrsoft.comipb.pt. For this compound, NOESY could potentially provide information about the arrangement of the benzyl groups around the silicon center.
Vibrational Spectroscopy (IR and Raman) for Structural Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing characteristic fingerprints that aid in structural identification and analysis edinst.comnih.govstellarnet.usksu.edu.sauni-siegen.de.
This compound's IR and Raman spectra are expected to exhibit characteristic bands associated with both the benzyl groups and the silyl (B83357) (Si-H) moiety.
Benzyl Moieties: The benzyl groups contribute vibrational modes typical of aromatic rings and methylene groups. Characteristic IR bands for aromatic rings include C-H stretching vibrations in the region of 3000-3100 cm⁻¹, C=C stretching vibrations in the 1500-1600 cm⁻¹ range, and out-of-plane C-H bending vibrations in the 700-800 cm⁻¹ region uobabylon.edu.iqpg.edu.plwpmucdn.com. Methylene (CH₂) stretching and bending vibrations are also expected in the aliphatic C-H region (around 2850-2950 cm⁻¹) and the fingerprint region researchgate.net. Raman spectroscopy is also sensitive to aromatic ring vibrations, often showing strong bands in the 990-1100 cm⁻¹ range due to ring breathing modes avantesusa.comuniversallab.org.
Silyl (Si-H) Moiety: The presence of the Si-H bond is a key structural feature of this compound. The Si-H stretching vibration typically gives rise to a characteristic band in the IR spectrum in the region of 2100-2250 cm⁻¹. The exact position of this band is sensitive to the electronic nature of the substituents on silicon gelest.com. In Raman spectroscopy, the Si-H stretching vibration is also expected to be observed, typically in a similar wavenumber range uci.edu.
Interactive Table: Characteristic Vibrational Band Ranges
| Functional Group/Bond | Spectroscopy | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | IR | 3000-3100 |
| Aromatic C=C Stretch | IR | 1500-1600 |
| Aromatic C-H Bend | IR | 700-800 |
| Aliphatic C-H Stretch | IR | 2850-2950 |
| Aromatic Ring Modes | Raman | 990-1100 |
| Si-H Stretch | IR | 2100-2250 |
| Si-H Stretch | Raman | 2080-2150 uci.edu |
Ranges are approximate and can be influenced by the molecular environment.
In-situ IR spectroscopy can be a valuable tool for monitoring chemical reactions involving this compound in real-time. By observing changes in the characteristic IR bands, such as the disappearance of the Si-H stretching band or the appearance of new bands corresponding to reaction products (e.g., Si-O, Si-C formation), the progress and mechanism of a reaction can be investigated uni-siegen.de. While no specific examples of in-situ IR studies on this compound were found in the search results, this technique holds potential for understanding its reactivity, such as in hydrosilylation reactions or reactions involving cleavage of the Si-H bond.
Mass Spectrometry Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation patterns, which can aid in structural confirmation. Electron ionization (EI) mass spectrometry of organosilanes typically leads to fragmentation by cleavage of bonds adjacent to silicon. For this compound, fragmentation is expected to involve the loss of benzyl radicals or benzyl cations, as well as potential cleavage of the Si-H bond. Analysis of the resulting fragment ions (m/z values) can help confirm the presence of the tribenzylsilyl moiety. While specific fragmentation pathways for this compound were not detailed in the search results, related substituted tribenzylsilanes showed predicted adduct ions in mass spectrometry uni.luuni.lu. A typical fragmentation might involve the loss of a benzyl group (C₇H₇, m/z 91) or sequential losses of benzyl groups. The presence of a peak corresponding to the tribenzylsilyl cation [(C₆H₅CH₂)₃Si]⁺ or related fragments would be indicative of the compound's structure.
Mechanistic Insights from Fragmentation Patterns
Electron ionization (EI) mass spectrometry involves bombarding the molecule with electrons, causing it to ionize and fragment into smaller, charged species. The pattern of these fragments, recorded as a mass spectrum, provides valuable structural information. By analyzing the m/z values and relative abundances of the fragment ions, characteristic fragmentation pathways can be deduced. For tribenzylsilane, fragmentation would likely involve the cleavage of Si-C and C-C bonds within the benzyl groups. Characteristic fragments could include ions corresponding to the loss of a benzyl radical (·CH₂Ph), tropylium (B1234903) ion (C₇H₇⁺), or other benzyl-derived fragments attached to silicon. The specific fragmentation pattern can offer insights into the relative bond strengths and the stability of the resulting fragment ions, aiding in structural confirmation and potentially revealing information about the molecule's behavior under energetic conditions.
X-ray Crystallographic Techniques for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the three-dimensional structure of crystalline compounds, providing precise information about atomic positions, bond lengths, bond angles, and molecular conformation in the solid state.
The crystal structure of tribenzylsilane, (PhCH₂)₃SiH, has been determined using single-crystal X-ray diffraction data. The crystal is composed of isolated molecules that exhibit approximate three-fold rotational symmetry researchgate.netresearchgate.net. Tribenzylsilane is reported to be isomorphous and effectively isostructural with tribenzylsilanol ((PhCH₂)₃SiOH), and their crystal structures have been discussed in terms of preferred molecular conformations researchgate.netresearchgate.net.
Single-Crystal X-ray Diffraction for Absolute Configuration
Single-crystal X-ray diffraction can be used to determine the absolute configuration of chiral molecules, provided the crystal contains a heavy atom or anomalous dispersion is measured. While tribenzylsilane itself is not chiral (it has a plane of symmetry passing through the Si-H bond and the central carbon of one benzyl group), single-crystal X-ray diffraction is the standard method for unequivocally establishing the spatial arrangement of atoms in the crystal lattice. This technique has been applied to determine the absolute configuration of other organosilicon compounds, such as (R)-4b, a silicon analog, through analysis of single-crystal X-ray diffraction data researchgate.net.
Analysis of Intermolecular Interactions and Packing
The crystal structure determined by X-ray diffraction also reveals how molecules are arranged in the crystal lattice and the types of intermolecular interactions present. For tribenzylsilane, analysis of the crystal packing would involve examining the distances and angles between neighboring molecules. Potential intermolecular interactions could include weak C-H···π interactions between the benzyl C-H bonds and the π systems of adjacent phenyl rings, or van der Waals forces. Understanding these interactions is crucial as they influence the bulk properties of the solid, such as melting point, solubility, and crystal morphology. Studies on related organosilicon compounds have highlighted the role of C-H···π interactions and other weak forces in determining crystal packing researchgate.net.
Coupled Analytical Techniques and In-Situ Spectroscopic Methods for Mechanistic Studies
Coupled analytical techniques combine the separation power of one method with the identification capabilities of another, while in-situ spectroscopic methods allow for the monitoring of reactions or processes as they occur. While specific examples of coupled techniques or in-situ methods applied directly to mechanistic studies of tribenzylsilane reactions are not extensively detailed in the provided search results, the general application of such methods in organosilicon chemistry and related fields is relevant.
For instance, coupled techniques like GC-MS (Gas Chromatography-Mass Spectrometry) or LC-MS (Liquid Chromatography-Mass Spectrometry) could be used to identify and quantify reactants, intermediates, and products in reactions involving tribenzylsilane. HRMS coupled with chromatographic separation could provide high-accuracy mass information for reaction components.
In-situ spectroscopic methods, such as in-situ NMR (Nuclear Magnetic Resonance) or IR (Infrared) spectroscopy, could be employed to monitor the progress of reactions involving tribenzylsilane in real-time. This would allow for the identification of transient intermediates and the study of reaction kinetics and mechanisms under actual reaction conditions. While the provided results mention NMR and IR spectroscopy in the context of structural characterization and dimer formation for other compounds researchgate.net, their application in an in-situ manner for tribenzylsilane reactions would provide deeper mechanistic insights.
The search results do mention the use of X-ray crystallography and spectroscopic studies (though not explicitly in-situ) to confirm the bonding of ligands in related organometallic complexes formed from silanes researchgate.netacs.org. This indicates the value of combining structural and spectroscopic data for mechanistic understanding. Furthermore, computational methods, such as DFT calculations, are often used in conjunction with experimental data to elucidate reaction mechanisms involving silanes researchgate.netresearchgate.net.
While direct examples for tribenzylsilane in the search results are limited for this specific section, the principles and applications of coupled analytical techniques and in-situ spectroscopic methods are broadly applicable to the study of its reactivity and transformation mechanisms.
Theoretical and Computational Investigations of Tribenzylsilane
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are used to investigate the electronic properties of molecules. These calculations solve the electronic Schrödinger equation (or approximations of it) to determine the energy and wavefunction of a molecular system. nih.govarxiv.org This provides information about the distribution of electrons within the molecule, which is crucial for understanding its reactivity and physical properties. materialsproject.orgmalta-consolider.comarxiv.org
Analysis of Molecular Orbitals and Charge Distribution
Analysis of molecular orbitals (MOs) provides insight into how atomic orbitals combine to form delocalized orbitals spanning the molecule. The shapes and energies of the frontier molecular orbitals (HOMO and LUMO) are particularly important as they often dictate how a molecule will interact with other species in a chemical reaction. reddit.comyoutube.com
Charge distribution analysis, often represented by partial atomic charges, describes how the electron density is distributed among the atoms in a molecule. uri.eduusna.educhemaxon.comsaskoer.calibretexts.org Uneven charge distribution can lead to polarity and influence intermolecular interactions and reactivity. Computational methods like Mulliken Population Analysis or Natural Population Analysis are commonly used to calculate these partial charges. imist.ma
Prediction of Spectroscopic Parameters
Quantum chemical calculations can be used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra (such as NMR, IR, and UV-Vis) or even predict the spectra of molecules that have not yet been synthesized. nih.govplos.orgmdpi.com These predictions are based on the calculated electronic structure and vibrational frequencies of the molecule. nih.govplos.orgmdpi.com
For instance, calculations can predict NMR chemical shifts and coupling constants, vibrational frequencies corresponding to IR active modes, and electronic transition energies and intensities for UV-Vis spectroscopy. nih.govplos.orgmdpi.com
Specific predicted spectroscopic parameters for Tribenzylsilane (B167443) from quantum chemical calculations were not found in the search results.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure and properties of molecules and materials. sumitomo-chem.co.jpchemistryviews.orgmdpi.comcolumbia.edumdpi.comrsc.org DFT is particularly well-suited for investigating reaction mechanisms as it can provide information about the energy changes and structural transformations that occur during a chemical reaction. imist.masumitomo-chem.co.jpmdpi.comcolumbia.edumdpi.comudg.edu
Elucidation of Transition States and Reaction Pathways
DFT calculations are frequently employed to locate and characterize transition states (TS) and map out reaction pathways. reddit.comyoutube.comsumitomo-chem.co.jpmdpi.comudg.eduresearchgate.netyoutube.comrsc.orgnih.gov A transition state is a high-energy, short-lived configuration that represents the peak of the energy barrier between reactants and products. youtube.comyoutube.com Identifying transition states is crucial for understanding the kinetics and selectivity of a reaction. reddit.comyoutube.commdpi.comrsc.org
By calculating the energies and structures of reactants, intermediates, transition states, and products, researchers can construct a potential energy surface (PES) that illustrates the entire reaction pathway. youtube.comrsc.orgrsc.org This allows for the identification of the rate-determining step and the understanding of how the reaction proceeds at a molecular level. youtube.comudg.eduresearchgate.net
While the search results discuss the application of DFT to elucidate reaction mechanisms and transition states in general, specific studies detailing the transition states and reaction pathways involving Tribenzylsilane were not found.
Energetic Profiles of Key Transformations
DFT calculations enable the determination of the energetic profiles of chemical transformations. This involves calculating the relative energies (such as reaction energies and activation energies) of the various points along a reaction pathway, including reactants, intermediates, transition states, and products. researchgate.netyoutube.com
The activation energy, the energy difference between the reactants and the transition state, is directly related to the reaction rate. youtube.commdpi.comudg.eduyoutube.com By calculating these energy differences, computational studies can provide quantitative data on the feasibility and speed of different reaction pathways, helping to explain experimental observations or predict the outcome of new reactions. udg.eduresearchgate.netrsc.org
Specific energetic profiles for key transformations involving Tribenzylsilane, calculated using DFT, were not found in the search results.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. rsc.orgnih.gov Unlike static quantum chemical calculations, MD simulations allow for the investigation of dynamic processes and the influence of temperature and environment on molecular behavior. malta-consolider.comrsc.orgnih.gov
MD simulations are particularly useful for studying intermolecular interactions, such as van der Waals forces, electrostatic interactions, and hydrogen bonding, which play a significant role in determining the bulk properties of a substance, solvation, and molecular recognition. rsc.orgnih.govteachchemistry.orgmdpi.com By simulating the trajectories of multiple molecules, researchers can gain insights into phenomena like aggregation, diffusion, and phase behavior. rsc.orgnih.gov
While the search results provided general information about the use of MD simulations for studying intermolecular interactions, specific MD simulation studies focusing on the intermolecular interactions of Tribenzylsilane were not found. rsc.orgnih.govmdpi.com
Bonding Analysis and Reactivity Prediction in Triorganosilanes
Computational studies are essential tools for analyzing the nature of chemical bonds and predicting the reactivity of molecules like tribenzylsilane and other triorganosilanes. Techniques such as density functional theory (DFT) are commonly employed to investigate the electronic structure, charge distribution, and bond strengths within these compounds. Bonding analysis methods, including those based on electron density and electron-pair densities, can provide quantitative insights into the covalent and non-covalent interactions present. arxiv.orgresearchgate.netmdpi.com
For triorganosilanes, the silicon atom is typically bonded to three organic substituents and often a hydrogen atom (in the case of silanes like tribenzylsilane, (PhCH₂)₃SiH). The nature of the Si-C and Si-H bonds is central to understanding their reactivity. Computational studies can help elucidate the polarity and strength of these bonds, which in turn influences how these molecules participate in various chemical transformations, such as insertion reactions or reactions involving silyl (B83357) radicals. researchgate.netnih.gov
Studies on the solid-state structure of tribenzylsilane, determined by techniques like X-ray diffraction, indicate that the molecule possesses approximate three-fold rotational symmetry. psu.eduresearchgate.net Computational analysis of the silicon-29 (B1244352) shielding tensors in solid tribenzylsilane suggests a relatively even distribution of electron density at the silicon center compared to other silanes, potentially attributable to the similar electronic effects of the hydrogen and sp³-hybridized carbon atoms directly bonded to silicon. psu.edu This even electron distribution can influence the susceptibility of the silicon center to attack by nucleophiles or electrophiles.
Reactivity prediction in triorganosilanes often involves calculating energy barriers for proposed reaction pathways using computational methods. researchgate.netnih.gov These calculations can help determine the feasibility and relative rates of different reactions, providing valuable guidance for synthetic chemists.
Comparison with Analogous Main Group Organometallics
Organosilanes exhibit distinct differences in bonding and reactivity compared to analogous main group organometallic compounds, such as organolithium or organoaluminum reagents. A primary difference lies in the electronegativity of silicon compared to more electropositive metals like lithium or aluminum. This difference results in the carbon-metal bond in organolithium (e.g., methyllithium) wikipedia.org and organoaluminum (e.g., trimethylaluminum) wikipedia.org compounds being significantly more polar, with a partial negative charge on the carbon atom, often leading to carbanionic character.
In contrast, the carbon-silicon bond in organosilanes is less polar. While silicon is less electronegative than carbon, the polarity of the Si-C bond is often described as having a partial positive charge on silicon and a partial negative charge on carbon, though the degree of polarity is less pronounced than in many metal-carbon bonds. This difference in polarity significantly impacts their reactivity. Organolithium and organoaluminum compounds are generally more nucleophilic and basic at the carbon center compared to organosilanes. wikipedia.org
Furthermore, silicon has accessible d-orbitals (though their role in bonding is debated) and can readily expand its coordination sphere, forming hypervalent intermediates. soci.org This ability influences the mechanisms of reactions involving silicon, such as nucleophilic substitution at silicon. Main group metals like aluminum can also form aggregates and exhibit complex coordination behavior. wikipedia.org
In the context of reactivity, while organosilanes can participate in coupling reactions, they often require activation (e.g., by fluoride (B91410) ions) to enhance the nucleophilicity of the carbon atom bonded to silicon, as the C-Si bond itself is relatively unreactive as a nucleophilic coupling partner. soci.org Organolithium and organoaluminum reagents, with their more polarized metal-carbon bonds, are typically more intrinsically reactive in similar transformations.
Computational studies comparing the bond dissociation energies, charge distribution, and transition states for reactions involving organosilanes and analogous organometallics can provide quantitative data to support these differences in reactivity. While specific detailed computational comparisons involving tribenzylsilane were not extensively found in the provided snippets, general principles from the study of other organosilanes and organometallics apply.
Substituent Effects on Silicon Reactivity
The nature of the substituents attached to the silicon atom in organosilanes significantly influences the reactivity of the silicon center and adjacent bonds. These effects can be broadly categorized as electronic and steric.
Electronic effects of substituents alter the electron density around the silicon atom, affecting its electrophilicity or nucleophilicity and the polarity of the Si-H and Si-C bonds. Electron-withdrawing substituents generally increase the partial positive charge on silicon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can increase electron density on silicon. Computational studies have shown that substituent effects can alter the energy levels of molecular orbitals, such as the LUMO, directly impacting reactivity. For instance, electronegative substituents can lower the energy of silicon's d-orbitals, potentially facilitating the formation of hypervalent silicon species. soci.org
Steric effects arise from the physical size of the substituents around the silicon center. Bulky substituents can hinder the approach of reagents to the silicon atom or adjacent reactive sites, thereby slowing down reaction rates. researchgate.net The tribenzylsilane molecule, with its three bulky benzyl (B1604629) groups, provides a good example where steric hindrance is expected to play a significant role in its reactivity.
Research has investigated the impact of different substituents on various reactions involving silanes, such as Si-H insertion reactions and oxidative addition to metal centers. nih.govacs.org In some iridium-catalyzed Si-H insertion reactions, the bulky nature of tribenzylsilane was observed to result in lower yields compared to less sterically hindered trialkylsilanes like triethylsilane. nih.gov This finding supports the importance of steric factors in controlling the accessibility of the Si-H bond to the catalyst and substrate.
Role of Tribenzylsilane in Catalysis and Advanced Synthetic Protocols
Catalytic Reduction Reagent Applications
Tribenzylsilane (B167443) is employed as a reducing agent for the transformation of various functional groups in organic synthesis. lookchem.com
Reductions of Carbonyl and Other Functional Groups
Tribenzylsilane can facilitate the reduction of functional groups such as ketones, aldehydes, and olefins, converting them into their corresponding alcohols. lookchem.com This transformation is valuable in the synthesis of diverse organic compounds. lookchem.com Organosilanes, including tribenzylsilane, have been reported to reduce aldehydes and ketones. pageplace.deresearchgate.net This reduction often occurs in the presence of an acid or organometallic catalyst. pageplace.de
While sodium borohydride (B1222165) (NaBH₄) is a common reducing agent for carbonyl compounds, converting them to alcohols, organosilanes like tribenzylsilane offer alternative approaches, particularly in catalytic settings. numberanalytics.comacs.org
Tribenzylsilane has also been shown to react with certain acyl chlorides, leading to the formation of tribenzylchlorosilane and the corresponding aldehyde. For instance, p-ethoxybenzoyl chloride reacts with tribenzylsilane to form tribenzylchlorosilane and p-ethoxybenzaldehyde. Similarly, p-ethoxybenzoyl bromide reacts with tribenzylsilane to yield tribenzylbromosilane and p-ethoxybenzaldehyde. researchgate.net
Selectivity in Catalytic Reductions
The selectivity of reductions involving organosilanes can be influenced by the catalyst and reaction conditions. For example, the stereoselectivity of boron trifluoride-catalyzed reduction of alkyl-substituted cyclohexanones with hydrosilanes has been studied, highlighting the role of Lewis acid complexation with the carbonyl oxygen in determining product selectivity. researchgate.net
While the provided search results mention the general use of organosilanes in selective reductions and stereoselective transformations, specific detailed research findings or data tables focusing solely on the selectivity profile of tribenzylsilane in various catalytic reductions were not extensively available within the search results. However, the broader context of organosilane reductions suggests that selectivity is a key aspect explored in this area of research. pageplace.deresearchgate.netchemistry-chemists.com
Participation in Transition Metal-Catalyzed Reactions
Tribenzylsilane actively participates in various transformations catalyzed by transition metals, acting as both a hydrosilylating agent and, in some contexts, potentially as a ligand.
Role as a Hydrosilylating Agent
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (such as C=C, C≡C, C=O, etc.), is a fundamental reaction catalyzed by transition metals. libretexts.orgsioc-journal.cnmdpi.com Tribenzylsilane, possessing a Si-H bond, can function as a hydrosilylating agent in these reactions. lookchem.com
Transition metal catalysts, particularly those based on platinum, rhodium, ruthenium, and iridium, are commonly used for hydrosilylation. libretexts.orgsioc-journal.cnmdpi.comsigmaaldrich.com The reactivity and selectivity of hydrosilylation are influenced by the substrate, the silane (B1218182), the transition metal catalyst, and the ligands. libretexts.org
While general principles of hydrosilylation with various silanes are well-documented, specific detailed examples or data tables focusing exclusively on tribenzylsilane as the hydrosilylating agent in diverse transition metal-catalyzed reactions were not prominently featured in the search results. However, its structure with the reactive Si-H bond makes it a competent candidate for such transformations.
Ligand in Organometallic Catalysis
Organosilanes can interact with metal centers and in certain cases act as ligands or participate in the formation of silylmetal complexes. electronicsandbooks.com The interaction of silanes with transition metals is crucial in catalytic cycles like hydrosilylation, often involving oxidative addition of the Si-H bond to the metal center. libretexts.org
Research has shown that triaryl- and tribenzylsilane can react with organometallic complexes. For example, tribenzylsilane reacts with C₅H₅Rh(CO)₂ to yield C₅H₅CORh(H)SiR₃ type complexes. acs.org This indicates the ability of tribenzylsilane to form a bond with the metal center, which is a characteristic of ligand behavior or participation in the catalytic coordination sphere. The formation of such hydridosilylrhodium(III) complexes highlights the interaction between tribenzylsilane and the metal catalyst. acs.org
Enantioselective and Diastereoselective Transformations Using Tribenzylsilane
Enantioselective and diastereoselective transformations are crucial for synthesizing chiral molecules with specific stereochemistry. Organosilanes, including tribenzylsilane, can be involved in such selective reactions, often in the presence of chiral catalysts or auxiliaries. chemistry-chemists.comelectronicsandbooks.comresearchgate.netresearchgate.net
While the concept of stereoselective reductions and transformations using organosilanes is established, the specific role and outcomes of tribenzylsilane in highly enantioselective or diastereoselective reactions were not extensively detailed with specific examples or data in the provided search results. Some results mention diastereoselective reductions and enantioselective hydrosilylation in the broader context of organosilane chemistry. pageplace.dechemistry-chemists.comresearchgate.netresearchgate.net One study noted that bulky silanes like tribenzylsilane gave low yields in iridium(I)-catalyzed Si-H bond insertion reactions with amide-sulfoxonium ylides, suggesting that steric hindrance can influence the efficiency of transformations involving tribenzylsilane. researchgate.netresearchgate.netnih.gov
Further detailed research would be required to comprehensively outline specific enantioselective and diastereoselective transformations where tribenzylsilane is a key component, including catalysts used and the resulting stereoselectivities.
Green Chemistry Approaches in Tribenzylsilane Synthesis and Use
Green chemistry seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances ijcrt.orgyale.edu. Key principles include waste prevention, atom economy, the use of less hazardous chemicals and solvents, and catalysis ijcrt.orgacs.orgwiley-vch.de. Catalysis, in particular, is a cornerstone of green chemistry as it can lower energy requirements, increase selectivity, and reduce the need for stoichiometric reagents, thereby minimizing waste ijcrt.orgyale.eduacs.orgyoutube.com.
While specific detailed research findings on the green synthesis of Tribenzylsilane itself are not extensively detailed in the provided search results, general green synthesis methods for organosilicon compounds and the broader context of green chemistry in catalysis offer relevant insights. Traditional methods for preparing organosilicon compounds can involve hazardous reagents and generate significant waste dtic.mil. Green chemistry approaches aim to develop more sustainable routes, potentially utilizing milder conditions, alternative solvents, and more efficient catalytic systems researchgate.netmdpi.com.
In the context of its use in catalysis and synthesis, Tribenzylsilane can be involved in reactions where the principles of green chemistry are applied. For instance, organosilanes, including potentially Tribenzylsilane derivatives like (3-phenoxyphenyl)tribenzylsilane (B11941214) or (4-bromophenyl)tribenzylsilane (B11945974) uni.luuni.lu, can be employed as protecting agents in organic synthesis gelest.com. The "greenness" of using protecting groups is debated, as it adds steps and reagents to a synthesis, ideally, synthetic methods should maximize atom economy and avoid unnecessary derivatization acs.org. However, when protecting groups are necessary, the development of efficient and selective methods for their introduction and removal, potentially catalyzed under milder conditions, aligns with green chemistry principles gelest.com.
Catalysis plays a crucial role in enabling greener synthetic routes ijcrt.orgyale.educatalysis.blog. The use of catalysts in reactions involving Tribenzylsilane can lead to improved efficiency, reduced energy consumption, and minimized by-product formation ijcrt.orgyoutube.com. For example, research in green catalysis explores the use of various catalyst types, including heterogeneous, homogeneous, organocatalysts, and enzymes, to achieve more sustainable transformations acs.orgmdpi.comcatalysis.blog. While direct examples of Tribenzylsilane specifically being synthesized or used in reactions catalyzed by these green catalyst systems are not prominently featured, the broader advancements in green catalysis are relevant to its potential applications in more sustainable protocols.
The development of environmentally friendly solvents, such as water, ionic liquids, or bio-based solvents, is another important aspect of green chemistry that can be applied to reactions involving Tribenzylsilane mdpi.comorientjchem.org. Replacing volatile organic compounds (VOCs) with greener alternatives reduces environmental impact and improves safety orientjchem.org.
Atom economy, a key principle of green chemistry, focuses on maximizing the incorporation of all materials used in a process into the final product acs.orgresearchgate.net. Reactions involving Tribenzylsilane, like any synthetic transformation, can be evaluated based on their atom economy to assess their efficiency and waste generation potential acs.org. Designing reactions with high atom economy is a critical goal in developing greener synthetic protocols sciencedaily.com.
Table 1: Relevant Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| Tribenzylsilane | 87577625 |
| (3-phenoxyphenyl)tribenzylsilane | 3702627 uni.lu |
| (4-bromophenyl)tribenzylsilane | 3347482 uni.lu |
Table 2: General Green Chemistry Principles Applied to Synthesis and Catalysis
| Principle | Relevance to Synthesis and Catalysis |
| Waste Prevention | Designing reactions to minimize or eliminate waste ijcrt.orgacs.orgwiley-vch.deresearchgate.net. |
| Atom Economy | Maximizing the incorporation of reactants into the final product acs.orgresearchgate.net. |
| Less Hazardous Chemical Syntheses | Using and generating substances with minimal toxicity ijcrt.orgacs.org. |
| Design Safer Chemicals | Designing products that are effective but less toxic acs.org. |
| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances and using safer ones acs.orgorientjchem.org. |
| Design for Energy Efficiency | Minimizing energy requirements, conducting reactions at ambient temperature and pressure acs.orgresearchgate.net. |
| Use of Renewable Feedstocks | Utilizing renewable resources where possible acs.orgmdpi.comnih.gov. |
| Reduce Derivatives | Avoiding unnecessary derivatization (e.g., protecting groups) acs.org. |
| Catalysis | Using catalytic reagents to increase selectivity, reduce waste, and lower energy needs ijcrt.orgyale.eduacs.orgyoutube.comcatalysis.blog. |
| Design for Degradation | Designing products that degrade into innocuous substances after use ijcrt.org. |
| Real-time Analysis for Pollution Prevention | Monitoring reactions to prevent the formation of hazardous substances ijcrt.org. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and reaction conditions to minimize the risk of accidents ijcrt.org. |
Future Research Directions and Emerging Methodologies
Development of Novel Synthetic Strategies for Tribenzylsilane (B167443) Derivatives
Research continues into developing new methods for synthesizing tribenzylsilane derivatives. This includes exploring various reaction conditions and catalysts to achieve higher yields and selectivity. For instance, studies on the direct halogenation of silanes, including tribenzylsilane, have been conducted using reagents like carbon tetrachloride researchgate.netresearchgate.net. Benzoyl chloride has also been shown to react with tribenzylsilane to form benzaldehyde (B42025) and tribenzylchlorosilane researchgate.netresearchgate.net. Further exploration of such reactions and the development of novel catalytic systems are areas of ongoing interest.
One area of investigation involves the functionalization of silanes through carbene insertion reactions. While bulky silanes like tribenzylsilane have shown lower yields in some Si-H bond insertion reactions compared to less hindered silanes, research is ongoing to optimize these reactions and develop more efficient catalytic systems that can accommodate the steric bulk of tribenzylsilane nih.govresearchgate.netresearchgate.netresearchgate.net. This includes exploring different transition metal catalysts and reaction conditions to improve reactivity and selectivity for the synthesis of α-functionalized silane (B1218182) derivatives.
Exploration of Unprecedented Reactivity Pathways at the Silicon Center
The reactivity of the silicon-hydrogen bond in organosilanes, including tribenzylsilane, is a key area of research. Studies have investigated the mechanism of alkaline cleavage of silicon-hydrogen bonds, examining the temperature coefficients of the reaction rate for various trialkylsilanes, which can provide insights into the reactivity of tribenzylsilane under similar conditions researchgate.net. The activation of the Si-H bond in metal-free transformations, potentially through coordination to the silicon center, is also being explored researchgate.net.
Research also focuses on the reactions of silanes with various reagents, such as the reaction of tribenzylsilane with sodium, which occurs despite its aliphatic characteristics researchgate.net. The study of such reactions helps to understand the factors influencing the cleavage of Si-C bonds and the formation of new silicon species researchgate.net. Furthermore, investigations into the reactions of tribenzylsilane with transition metal complexes, such as rhodium(III) complexes, provide insights into the activation of Si-H bonds and the formation of new metal-silicon bonds researchgate.net. These studies contribute to a deeper understanding of the reactivity pathways available at the silicon center in tribenzylsilane.
Integration with Flow Chemistry and Automated Synthesis
The integration of chemical synthesis with flow chemistry and automated systems is a growing trend in organic synthesis, offering advantages such as improved reaction control, safety, and efficiency beilstein-journals.orgnih.govmit.eduresearchgate.net. While general principles of flow chemistry and automation platforms have been developed, their specific application to reactions involving tribenzylsilane and its derivatives is an emerging area beilstein-journals.orgmit.edursc.org.
Future research will likely explore the adaptation of known tribenzylsilane reactions to continuous flow systems. This could involve optimizing flow rates, temperatures, and mixing conditions to enhance reaction yields and minimize side products beilstein-journals.orgmit.edu. Automated synthesis platforms could be employed for the high-throughput screening of reaction conditions and the rapid synthesis of tribenzylsilane derivatives researchgate.netrsc.org. The benefits of flow chemistry, such as improved heat and mass transfer and enhanced mixing, could be particularly advantageous for reactions involving tribenzylsilane, potentially enabling safer and more efficient processes mit.edursc.org.
Advancements in In-Situ Spectroscopic Monitoring of Reactions Involving Tribenzylsilane
In-situ spectroscopic monitoring techniques, such as in-situ FTIR, are valuable tools for understanding reaction mechanisms and kinetics in real-time youtube.com. Applying these techniques to reactions involving tribenzylsilane can provide critical information about intermediates, reaction pathways, and the influence of reaction parameters youtube.com.
Future research will likely utilize in-situ spectroscopic methods to monitor reactions such as the functionalization of tribenzylsilane or transformations involving the silicon-hydrogen bond. This can help in identifying transient species, determining reaction rates, and optimizing reaction conditions based on real-time data youtube.com. For example, in-situ IR spectroscopy has been used to study carbene insertion reactions into Si-H bonds, providing insights into the reaction mechanism and the impact of structural variations on reaction rates researchgate.net. Similar studies on tribenzylsilane could offer valuable mechanistic details.
Synergistic Computational-Experimental Approaches for Reaction Design
Combining computational chemistry with experimental studies offers a powerful approach for understanding and designing chemical reactions stanford.edudtic.milhokudai.ac.jp. Computational methods, such as Density Functional Theory (DFT) calculations, can provide insights into reaction mechanisms, transition states, and energy profiles researchgate.netnih.govresearchgate.net. These computational predictions can then guide experimental design and help in rationalizing observed reactivity stanford.edudtic.milhokudai.ac.jp.
In the context of tribenzylsilane, synergistic computational-experimental approaches can be used to explore potential reaction pathways, predict the feasibility of new synthetic transformations, and understand the factors influencing selectivity stanford.eduhokudai.ac.jp. For instance, computational studies could investigate the steric and electronic effects of the benzyl (B1604629) groups on the reactivity of the silicon center or the Si-H bond. These computational insights can then inform the design of new catalysts or reaction conditions for the synthesis of novel tribenzylsilane derivatives or the exploration of unprecedented reactivity stanford.edudtic.mil.
Q & A
Q. What are the key considerations for optimizing the synthesis of Tribenzyl-silane in laboratory settings?
Methodological Answer:
- Reagent Selection : Use substitution reactions with organometallic reagents (e.g., Grignard or organolithium compounds) and a base (e.g., triethylamine) to enhance benzyl group attachment to silicon .
- Reduction Conditions : Employ controlled reducing agents (e.g., sodium borohydride) to minimize over-reduction or side products. Monitor reaction progress via thin-layer chromatography (TLC) .
- Purification : Utilize column chromatography with non-polar solvents (hexane/ethyl acetate) to isolate this compound from unreacted precursors. Confirm purity via H NMR and mass spectrometry .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopic Analysis : Combine H/C NMR to confirm benzyl group connectivity and silicon hybridization. FT-IR can identify Si-C stretching vibrations (~1250 cm) .
- Crystallography : Single-crystal X-ray diffraction resolves bond angles and steric effects of benzyl substituents, critical for understanding reactivity .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electron density distribution and steric hindrance .
Q. What analytical techniques are essential for monitoring this compound’s reactivity in substitution or oxidation reactions?
Methodological Answer:
- Kinetic Studies : Use gas chromatography (GC) or in-situ NMR to track reaction rates and intermediate formation under varying temperatures .
- Product Identification : Apply high-resolution mass spectrometry (HRMS) and Si NMR to distinguish silanol or siloxane byproducts from target compounds .
Advanced Research Questions
Q. How does this compound’s thermal stability influence its applicability in high-temperature catalytic systems?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Quantify decomposition thresholds (e.g., >200°C) and correlate with benzyl group steric effects .
- Controlled Atmosphere Experiments : Compare stability under inert (N) vs. oxidative (O) conditions to identify degradation pathways. Use Arrhenius plots to model activation energy for decomposition .
Q. How should researchers address contradictions in reported reaction yields or mechanistic pathways for this compound?
Methodological Answer:
- Systematic Replication : Reproduce experiments with standardized reagents/purification methods to isolate variables (e.g., trace moisture or catalyst impurities) .
- Cross-Validation : Combine experimental data (e.g., kinetic isotope effects) with computational simulations to resolve ambiguities in proposed mechanisms .
- Literature Triangulation : Compare findings against peer-reviewed studies from authoritative databases (e.g., NIST Chemistry WebBook) to identify consensus or outliers .
Q. What strategies can integrate this compound into interdisciplinary research (e.g., materials science or organometallic catalysis)?
Methodological Answer:
Q. How can computational models improve the predictive accuracy of this compound’s reactivity in novel reactions?
Methodological Answer:
- Transition State Analysis : Employ QM/MM simulations to map energy barriers for nucleophilic substitution or oxidation pathways .
- Solvent Effects : Parameterize COSMO-RS models to predict solvation effects on reaction outcomes in polar vs. non-polar solvents .
Data Management and Synthesis
- Contradiction Resolution : Apply triangulation by cross-referencing experimental data, computational results, and literature to validate hypotheses .
- Research Synthesis : Categorize findings into conceptual "buckets" (e.g., synthesis, stability, reactivity) and align evidence with peer-reviewed sources to build a cohesive narrative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
